molecular formula C16H36AuI2N B1451373 Tetrabutylammonium Diiodoaurate CAS No. 50481-03-3

Tetrabutylammonium Diiodoaurate

Cat. No.: B1451373
CAS No.: 50481-03-3
M. Wt: 693.24 g/mol
InChI Key: IPICULSEVGYZBD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Gold Organometallics and Halometallates in Advanced Chemical Synthesis and Materials Science

Gold organometallics, compounds containing a direct bond between a gold atom and a carbon atom, are highly valued in advanced chemical synthesis. umich.edu Gold's unique electronic properties and its ability to exist in various oxidation states, most commonly Au(I) and Au(III), make it an exceptional catalyst for a wide range of organic transformations. umich.edu Gold(I) complexes, in particular, are known for their linear coordination geometry and are key players in catalysis. umich.edu The presence of organic ligands can stabilize the gold center and tune its reactivity, leading to applications in the synthesis of complex molecules and pharmaceuticals.

Halometallates, which are complex ions containing a central metal atom bonded to one or more halide ligands, are of significant interest in materials science. These compounds can form a diverse array of structures, from discrete anions to extended polymeric chains, and their properties can be tuned by changing the metal, the halide, or the counter-ion. This tunability makes them promising candidates for a variety of applications, including as components in ionic liquids, precursors for semiconductor materials, and as functional components in electronic and optical devices.

Evolution of Research Perspectives on Tetrabutylammonium (B224687) Diiodoaurate within Coordination Chemistry and Solid-State Physics

The research perspective on tetrabutylammonium diiodoaurate has evolved from a simple curiosity in coordination chemistry to a compound with potential significance in solid-state physics. Initially, interest in such compounds was driven by the fundamental study of the coordination chemistry of gold(I) with halide ligands. The linear [AuI2]⁻ anion is a classic example of the preferred two-coordinate geometry for Au(I). The large tetrabutylammonium cation serves to isolate these anions in the crystal lattice, allowing for the study of their intrinsic properties.

More recently, the focus has shifted towards the potential solid-state properties of such materials. The arrangement of the ions in the crystal can lead to interesting physical phenomena. While extensive research on the specific solid-state physics of this compound is not widely documented, related gold(I) complexes are known to exhibit fascinating properties such as luminescence and aurophilic interactions, where weak attractive forces exist between gold atoms. These interactions are of fundamental interest and have potential applications in the design of new materials with tailored optical and electronic properties. The presence of the large, insulating tetrabutylammonium cation can influence the packing of the diiodoaurate anions and thus modulate these properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diiodogold(1-);tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICULSEVGYZBD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.I[Au-]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36AuI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50481-03-3
Record name 1-Butanaminium, N,N,N-tributyl-, diiodoaurate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50481-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of Tetrabutylammonium Diiodoaurate

Direct Synthesis Approaches to Tetrabutylammonium (B224687) Diiodoaurate

Direct synthesis methods are a primary route for the preparation of tetrabutylammonium diiodoaurate. These approaches typically involve the reaction of a gold salt with a source of iodide in the presence of tetrabutylammonium ions in a suitable solvent system.

The formation of the linear diiodoaurate(I) anion, [AuI₂]⁻, is the critical step in the synthesis of the target compound. researchgate.netacs.orgnih.govmaragheh.ac.iracs.orgnih.govacs.org The selection of reactants is designed to provide the constituent parts of the final salt: the gold(I) center, the iodide ligands, and the tetrabutylammonium counterion.

A common strategy involves the reaction of tetrabutylammonium iodide with a gold(III) iodide source. smolecule.com In this case, the iodide ion serves a dual role: as a ligand and as a reducing agent to convert Au(III) to Au(I). The stoichiometry must be carefully controlled to ensure complete reduction of the gold center and to provide two iodide ligands for every gold atom to form the [AuI₂]⁻ complex. An excess of the iodide salt is often used to drive the reaction to completion.

Alternatively, a gold(I) salt, such as gold(I) iodide (AuI), can be used as the starting material. This simplifies the reaction by removing the need for a reduction step. In this scenario, the primary reaction is the coordination of an additional iodide ion to the Au(I) center and the subsequent precipitation with the tetrabutylammonium cation.

Table 1: Reactants in Direct Synthesis of this compound

Component Source Compound Example Function
Gold Gold(III) Iodide (AuI₃) or Tetrachloroauric acid (HAuCl₄) Provides the central gold atom
Iodide Ligand Tetrabutylammonium Iodide (TBAI) Ligand and reducing agent (if starting with Au(III))
Cation Tetrabutylammonium Iodide (TBAI) Counterion for the [AuI₂]⁻ anion

The choice of solvent is crucial in direct synthesis as it must dissolve the reactants while often facilitating the precipitation of the final product. The stability and reactivity of the diiodoaurate compound can be significantly influenced by the solvent environment. smolecule.com Solvents such as ethanol (B145695), acetone, and dichloromethane are frequently employed. chemrxiv.orgbeilstein-journals.org For instance, a mixture of acetone and ethanol has been used in the reduction of related tetrahaloaurate(III) complexes. chemrxiv.org The solubility of the resulting this compound in these organic solvents allows for separation from inorganic byproducts. Aqueous ethanol can also be utilized, balancing the solubility of ionic precursors and the organosoluble product. chemrxiv.orgrsc.org

Precipitation-Based Synthesis Techniques for this compound

Precipitation is a key technique in the synthesis of this compound, often forming the final step of a direct synthesis route. smolecule.com This method leverages the low solubility of the target ionic compound in the reaction medium. The process typically involves mixing a solution containing tetrabutylammonium cations with a solution containing the diiodoaurate(I) anion. smolecule.com The strong electrostatic interaction between the large, lipophilic tetrabutylammonium cation and the [AuI₂]⁻ anion leads to the formation of a solid precipitate, which can be easily isolated by filtration. This insolubility drives the equilibrium of the reaction towards the formation of the product.

Mechanochemical Synthesis of Organosoluble Gold(III) Salts as Precursors to Gold(I) Diiodoaurate

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. nih.govrsc.org This approach is particularly valuable for the synthesis of organosoluble gold salts directly from elemental gold, which can then serve as precursors to gold(I) compounds like this compound. chemrxiv.orgrsc.org

A significant advancement is the direct, solvent-free conversion of metallic gold into organosoluble tetrahaloaurate(III) salts at room temperature. rsc.orgchemistryworld.com This is achieved by milling elemental gold with a potent oxidizing agent, such as Oxone® (potassium peroxymonosulfate), in the presence of a tetraalkylammonium halide. rsc.org This one-pot process rapidly oxidizes the gold metal to Au(III), which is immediately complexed by the halide ions to form a [AuX₄]⁻ (where X is a halide) anion. rsc.org The resulting tetraalkylammonium tetrahaloaurate(III) salt is organosoluble, which simplifies its separation from water-soluble byproducts like potassium sulfate (B86663). chemrxiv.orgrsc.org These gold(III) salts are stable and can be readily used as precursors for subsequent reactions. chemrxiv.orgrsc.org

In these mechanochemical reactions, tetraalkylammonium halides, such as tetrabutylammonium chloride (TBACl) or tetrabutylammonium bromide (TBABr), play a multifaceted role. chemrxiv.orgrsc.org

Halide Source : They provide the halide ions necessary to complex with the oxidized gold center to form tetrahaloaurate(III) anions.

Phase Transfer Agent : The bulky, organic tetraalkylammonium cation pairs with the [AuX₄]⁻ anion, rendering the resulting salt soluble in organic solvents like ethyl acetate. rsc.orgresearchgate.net This is crucial for the simple extraction and purification of the gold salt from the solid reaction mixture. rsc.org

Precursor to Gold(I) Species : The mechanochemically synthesized tetraalkylammonium tetrahaloaurate(III) salts are excellent precursors for gold(I) dihalidoaurate salts. chemrxiv.orgrsc.org In a two-step, one-pot mechanochemical procedure, after the initial formation of the Au(III) salt, a reducing agent such as sodium acetylacetonate can be added to the milling jar. chemrxiv.org Continued milling reduces the Au(III) center to Au(I), yielding the corresponding tetrabutylammonium dihalidoaurate(I) complex, such as TBA[AuCl₂] or TBA[AuBr₂], in high yields. chemrxiv.orgrsc.org A similar pathway can be envisioned for the synthesis of the target diiodoaurate(I) compound.

Table 2: Comparison of Synthesis Methodologies

Methodology Key Features Advantages Typical Solvents
Direct Synthesis Reaction of Au(III) or Au(I) salts with iodide source in solution. Straightforward, well-established. Ethanol, Acetone, Dichloromethane
Precipitation Relies on the low solubility of the final product to drive the reaction. High purity of isolated product, simple workup. Various organic or aqueous-organic mixtures

| Mechanochemistry | Solvent-free oxidation of elemental gold followed by reduction. | Sustainable, rapid, high yield, starts from elemental gold. | None (for reaction), Ethyl acetate (for extraction) |

Electrochemical Generation of Diiodoaurate Species

The formation of diiodoaurate, [AuI₂]⁻, through electrochemical methods represents a significant area of study, particularly in the context of gold dissolution and patterning in non-aqueous environments. This process involves the anodic oxidation of a gold metal substrate in the presence of iodide ions, leading to the formation of the stable diiodoaurate complex.

Electrogeneration on Gold Substrates in Non-Aqueous Solvents

The electrochemical generation of diiodoaurate has been effectively demonstrated on gold substrates within non-aqueous solvent systems, with dimethylsulfoxide (DMSO) being a notable example. In this process, a DMSO-based electrolyte is charged with iodine (I₂). The dissolution of gold is facilitated by the electrogenerated triiodide ion (I₃⁻), which acts as a potent oxidant for the gold surface.

The electrochemical behavior of the iodine/iodide redox couple in DMSO on a gold electrode shows distinct reduction waves. The dissolution of the gold surface is particularly significant in the potential range between the first and second reduction waves, where the triiodide ion is electrogenerated. The stability of the gold-iodide complexes is a critical factor, with these complexes being more stable than other gold-halide complexes.

Below is a table summarizing the key components and observations in the electrogeneration of diiodoaurate in a non-aqueous solvent.

ComponentRole/Observation
Gold Substrate Anode; source of gold for complex formation.
Dimethylsulfoxide (DMSO) Aprotic, non-aqueous solvent.
Iodine (I₂) & Iodide (I⁻) Precursors for the oxidizing agent.
Triiodide (I₃⁻) Electrogenerated oxidant responsible for gold dissolution.
Tetrabutylammonium (TBA⁺) Cation for the formation of the final salt.
Applied Potential Driving force for the electrochemical reactions.

Mechanistic Insights into Electrochemical Diiodoaurate Formation

The mechanism of electrochemical diiodoaurate formation is a multi-step process involving both electrochemical and chemical reactions. The foundational aspect of this process is the anodic dissolution of gold in an iodide-containing solution, which is significantly more rapid compared to solutions containing other halides like chloride or bromide.

The key steps in the proposed mechanism are as follows:

Formation of the Oxidant: In the electrolyte, molecular iodine (I₂) reacts with iodide ions (I⁻) to form the triiodide ion (I₃⁻).

I₂ + I⁻ ⇌ I₃⁻

Anodic Oxidation of Gold: At the gold anode, the metallic gold (Au) is oxidized to gold(I) ions (Au⁺). This is the primary electrochemical step.

Au → Au⁺ + e⁻

Complexation with Iodide: The newly formed gold(I) ions on the electrode surface immediately react with the excess iodide ions present in the electrolyte to form the stable diiodoaurate complex, [AuI₂]⁻.

Au⁺ + 2I⁻ → [AuI₂]⁻

Au + 2I⁻ → [AuI₂]⁻ + e⁻

The cathodic reaction involves the reduction of the triiodide ion:

I₃⁻ + 2e⁻ → 3I⁻

2Au + I₃⁻ + I⁻ → 2[AuI₂]⁻

The following table outlines the key species involved in the mechanistic pathway.

SpeciesFormulaRole in the Mechanism
GoldAuThe metal substrate that is oxidized.
IodideI⁻Acts as a complexing agent and a precursor to the oxidant.
IodineI₂Reacts with iodide to form the primary oxidant.
TriiodideI₃⁻The primary oxidant that attacks the gold surface.
Diiodoaurate(I)[AuI₂]⁻The final, stable gold complex formed in solution.

Coordination Chemistry and Reactivity of the Diiodoaurate Anion

Ligand Exchange Reactions and Complex Formation at the Gold Center

The linear, two-coordinate diiodoaurate(I) anion serves as a versatile starting material for the synthesis of other gold(I) complexes through ligand exchange or substitution reactions. In these reactions, the iodide ligands, which are good leaving groups, are displaced by other nucleophiles such as phosphines, thiols, and cyanides. The general form of this reaction can be represented as:

[AuI₂]⁻ + nL → [AuLₙ]⁽ⁿ⁻¹⁾⁻ + 2I⁻

The nature of the resulting complex and the reaction's favorability depend on the electronic and steric properties of the incoming ligand (L), the solvent, and the reaction conditions.

Complex Formation with Phosphines:

Neutral gold(I)-phosphine complexes are readily synthesized from the diiodoaurate(I) anion. The reaction typically involves the substitution of the iodide ligands by neutral phosphine (B1218219) ligands. For instance, the reaction with two equivalents of a monodentate phosphine ligand (PR₃) leads to the formation of a cationic bis(phosphine)gold(I) complex.

ReactantIncoming LigandProduct
[AuI₂]⁻2 PR₃[Au(PR₃)₂]⁺ + 2I⁻

This table illustrates a general ligand exchange reaction with phosphines.

The steric bulk of the phosphine ligand can significantly influence the coordination number and stability of the resulting complex. Bulky phosphines tend to promote the formation of two-coordinate linear complexes, while smaller phosphines can potentially lead to higher coordination numbers, although this is less common for gold(I).

Complex Formation with Thiols:

Gold(I) has a high affinity for sulfur-based ligands, making the reaction of [AuI₂]⁻ with thiols a facile route to gold(I)-thiolate complexes. These reactions are fundamental in the formation of self-assembled monolayers and gold nanoparticles. The reaction with a thiol (RSH) results in the formation of a neutral gold(I)-thiolate species, which often exists as oligomeric or polymeric structures.

The initial step involves the substitution of iodide by the thiolate anion (RS⁻), which is formed by the deprotonation of the thiol.

ReactantIncoming LigandProduct
[AuI₂]⁻2 RS⁻[Au(SR)₂]⁻ + 2I⁻ → Polymeric [AuSR]ₙ

This table shows a general reaction pathway for the formation of gold(I)-thiolates from the diiodoaurate(I) anion.

The kinetics of these ligand exchange reactions can be influenced by the solvent and the nature of the thiol. Studies on the formation of gold(I)-thiolate complexes from gold(III) precursors, which proceed via a gold(I) intermediate, have shown that the reaction time can vary from minutes to hours depending on the specific thiol and solvent used nih.govacs.org.

Complex Formation with Cyanide:

Cyanide is a strong ligand for gold(I) and readily displaces iodide from the [AuI₂]⁻ complex to form the highly stable dicyanoaurate(I) anion, [Au(CN)₂]⁻. This reaction is thermodynamically highly favorable due to the strong gold-cyanide bond.

ReactantIncoming LigandProduct
[AuI₂]⁻2 CN⁻[Au(CN)₂]⁻ + 2I⁻

This table depicts the ligand exchange reaction with cyanide.

The high stability of the [Au(CN)₂]⁻ complex is a key reason why cyanide is effective in leaching gold, as it drives the dissolution equilibrium towards the formation of the complexed gold species. Thermodynamic studies have focused on quantifying the stability constants of various metal-cyanide complexes, which are crucial for modeling hydrometallurgical processes murdoch.edu.au.

Redox Chemistry Involving Gold(I) in Tetrabutylammonium (B224687) Diiodoaurate

The oxidation of [AuI₂]⁻ leads to the formation of the square-planar tetraiodoaurate(III) anion, [AuI₄]⁻. This process involves the loss of two electrons from the gold center.

2[AuI₂]⁻ → [AuI₄]⁻ + Au + 2I⁻ (in the absence of an external oxidant)

This disproportionation reaction highlights the relative stabilities of the gold(0), gold(I), and gold(III) oxidation states in the presence of iodide.

Electrochemical studies, such as cyclic voltammetry, have been instrumental in investigating the redox behavior of gold in iodide solutions. The rate of oxidation of gold is found to be significantly faster in iodide solutions compared to chloride or bromide solutions, which is attributed to the formation of stable gold-iodide complexes acs.org.

The oxidation can also be achieved using chemical oxidizing agents. For example, the reaction of [AuI₂]⁻ with an oxidant like iodine (I₂) can drive the formation of the [AuI₄]⁻ complex. In a mixed-valence solid-state compound synthesized with tetramethylammonium (B1211777) cations, a discrete dimer of [AuI₄]⁻ and [AuI₂]⁻ has been characterized, showcasing the interaction between the gold(I) and gold(III) iodide anions cardiff.ac.uk.

Role as an Intermediate in Gold Dissolution Pathways

The dissolution of elemental gold is an electrochemical process that requires both an oxidant and a complexing agent. In iodide-based leaching systems, iodine (often in the form of the triiodide ion, I₃⁻, in aqueous solutions) acts as the oxidant, while the iodide ion (I⁻) serves as the complexing agent. The diiodoaurate(I) anion, [AuI₂]⁻, is a key intermediate in this process.

Anodic reaction (oxidation of gold): Au + 2I⁻ → [AuI₂]⁻ + e⁻

Cathodic reaction (reduction of the oxidant): I₃⁻ + 2e⁻ → 3I⁻

The formation of the stable [AuI₂]⁻ complex lowers the redox potential required for the oxidation of gold, thereby facilitating its dissolution. Several studies have confirmed that in iodide-based leaching systems, gold is present in the solution primarily as the [AuI₂]⁻ anion, especially under near-neutral pH conditions sfasu.eduumaine.edu.

The rate of gold dissolution in these systems is influenced by factors such as the concentrations of iodide and iodine, pH, and temperature. Research has shown that the reaction is first order with respect to the triiodide concentration sfasu.edu. The stability of the [AuI₂]⁻ complex is second only to the gold-cyanide complex, making iodide-based leaching a promising alternative to traditional cyanidation, particularly due to its effectiveness over a wider pH range and its lower susceptibility to interference from sulfide (B99878) minerals umaine.edu.

Mechanistically, the dissolution process is thought to begin with the oxidation of elemental gold (Au⁰) by iodine to form a [AuI₂]⁻ species, which then may undergo further reactions or remain as the stable dissolved species nih.gov.

Applications of Tetrabutylammonium Diiodoaurate in Advanced Materials Science

Precursor Chemistry for Gold Nanoparticle Synthesis

While specific studies detailing the use of tetrabutylammonium (B224687) diiodoaurate for gold nanoparticle (AuNP) synthesis are not prevalent in the provided research, its role can be inferred from the broader understanding of gold(I) precursor chemistry. The synthesis of AuNPs often involves the reduction of a gold precursor. Gold(I) compounds, such as those containing the AuI₂⁻ anion, offer an alternative to the more common gold(III) precursors like tetrachloroauric acid (HAuCl₄). nih.govlibretexts.org

The general principle involves the reduction of Au(I) to elemental Au(0), which then nucleates and grows into nanoparticles. The use of gold(I) precursors can offer advantages in controlling the size and morphology of the resulting nanoparticles due to the different reduction potentials and reaction kinetics compared to Au(III) precursors. nih.gov For instance, the thermolysis of gold(I)-amine complexes has been shown to produce AuNPs with a narrow size distribution without the need for a strong external reducing agent. nih.gov The tetrabutylammonium cation, a phase-transfer agent, can facilitate the dissolution of the gold salt in organic solvents, which are often used in shape-controlled synthesis of nanoparticles.

Methods for AuNP synthesis are diverse, including seeded-growth methods and polyol reactions, which utilize various reducing and stabilizing agents to control the final particle shape, such as spheres, rods, and prisms. rsc.orgdtic.mil The choice of precursor is a critical parameter that influences the nucleation and growth kinetics, and consequently, the final properties of the nanoparticles.

Role in Organic Metals and Superconductors

Tetrabutylammonium diiodoaurate is instrumental as an electrolyte in the electrochemical synthesis of charge-transfer salts, particularly organic superconductors. In this process, the diiodoaurate anion (AuI₂⁻) is incorporated into a crystal lattice with a large organic donor molecule.

Electrocrystallization is a common technique used to grow single crystals of organic conductors. This method involves the electrochemical oxidation of an electron donor molecule, such as BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene) or MDT-TSF (methylenedithio-tetraselenafulvalene), in the presence of an electrolyte containing the desired anion. nii.ac.jpresearchgate.net this compound provides the linear AuI₂⁻ anion, which acts as the counter-ion to the oxidized donor molecules (cation radicals).

These components then self-assemble into a crystalline lattice, forming a charge-transfer salt. rsc.orgnih.gov The resulting material consists of segregated stacks of the conducting organic cations and insulating inorganic anions. nih.gov The specific stoichiometry and crystal packing of these salts are crucial in determining their electronic properties.

The crystal structure of organic superconductors based on the AuI₂⁻ anion is typically characterized by layers of the organic donor molecules separated by layers of the anions. harvard.edumdpi.com In the case of salts formed with MDT-TSF, the donor molecules form uniform stacks, which is a departure from the dimerized structures often seen in other organic superconductors. tandfonline.com This uniform stacking has a significant impact on the electronic band structure of the material.

The electronic properties of these materials are highly anisotropic, with the highest conductivity occurring along the stacking axis of the donor molecules. harvard.edu The degree of charge transfer between the donor and anion layers, which is not always an integer value, plays a vital role in determining the electronic ground state of the system, which can range from metallic to insulating or superconducting. tandfonline.comnii.ac.jp

Table 1: Properties of (MDT-TSF)(AuI₂)₀.₄₄ Organic Superconductor

PropertyValue/DescriptionReference(s)
Composition(MDT-TSF)(AuI₂)₀.₄₄ nii.ac.jp
Anion StructureIncommensurate with the donor lattice elsevierpure.com, nii.ac.jp
Charge Transfer Degree0.44 elsevierpure.com, nii.ac.jp
Donor StackingUniform along the a-axis nii.ac.jp
Electronic StateGood Fermi liquid above Tc elsevierpure.com, nii.ac.jp
Superconducting Tc4.5 K nii.ac.jp

The β-phase of (BEDT-TTF)₂AuI₂ was a landmark organic superconductor, exhibiting a superconducting transition temperature (Tc) of 5 K at ambient pressure, which at the time of its discovery was the highest for an organic material. acs.org The superconducting state is a macroscopic quantum phenomenon characterized by zero electrical resistance. However, this state is fragile and can be suppressed by factors such as defects in the crystal lattice. For instance, X-ray induced defects can destroy the long-range superconducting order in β-(BEDT-TTF)₂AuI₂. irb.hr

In the (MDT-TSF)(AuI₂)ₓ system, superconductivity emerges from a metallic state. elsevierpure.com, nii.ac.jp The superconducting properties, such as the upper critical field, show three-dimensional character despite the layered crystal structure. nii.ac.jp This is attributed to significant interlayer electronic coupling. tandfonline.com

A fascinating feature of some organic superconductors containing the AuI₂⁻ anion, particularly with the MDT-TSF donor, is the presence of an incommensurate crystal structure. elsevierpure.com, nii.ac.jp This means that the periodicity of the anion lattice does not match the periodicity of the donor lattice, leading to a non-stoichiometric ratio between the two. tandfonline.com For example, the composition of one such superconductor is (MDT-TSF)(AuI₂)₀.₄₄. nii.ac.jp

This incommensurability creates a complex periodic potential that can reconstruct the Fermi surface of the material. nii.ac.jpnih.gov Studies on (MDT-TSF)(AuI₂)₀.₄₃₆ have shown that this reconstruction is not caused by the fundamental periodicity of the anion lattice but by its harmonics. nii.ac.jp This unusual electronic behavior sets these materials apart from conventional organic superconductors. The incommensurate structure can also influence other physical properties, such as the metal-insulator transition observed in related compounds like (MDT-TS)(AuI₂)₀.₄₄₁. nih.govkek.jp

Table 2: Comparison of Commensurate and Incommensurate Organic Superconductors

FeatureCommensurate Superconductors (e.g., (BEDT-TTF)₂X)Incommensurate Superconductors (e.g., (MDT-TSF)(AuI₂)ₓ)Reference(s)
Stoichiometry Integer ratio of donor to anion (e.g., 2:1)Non-integer ratio of donor to anion nii.ac.jp, tandfonline.com
Anion Lattice Commensurate with the donor latticeIncommensurate with the donor lattice elsevierpure.com, nii.ac.jp
Band Filling Typically 3/4-filled (effective half-filling)Deviates from 3/4-filled nii.ac.jp, nih.gov
Donor Structure Often dimerizedCan be uniform tandfonline.com

Applications in Thin Film Deposition Technologies

There is limited direct information available regarding the specific use of this compound in thin film deposition technologies. However, gold-containing thin films are of significant interest for various applications due to their unique properties. For example, Ti₃Au thin films are being investigated as hard, biocompatible coatings for medical implants to enhance wear resistance. nih.gov

Given that this compound can be used to synthesize gold nanoparticles, it is conceivable that it could be employed in methods for creating gold nanoparticle-containing thin films. Such films could have applications in catalysis, sensing, and plasmonics. The deposition of these films could potentially be achieved through techniques like spin-coating of a nanoparticle solution or through in-situ synthesis and deposition processes. Further research would be needed to explore the viability and advantages of using this compound as a precursor in this context.

Catalytic Applications of Tetrabutylammonium Diiodoaurate

General Catalytic Properties and Applications

Tetrabutylammonium (B224687) diiodoaurate serves as a source of the catalytically active gold(I) center. Gold(I) complexes are well-known for their ability to act as soft π-acids, enabling the activation of unsaturated carbon-carbon bonds, such as those in alkynes and allenes, toward nucleophilic attack. The general catalytic utility of gold(I) compounds spans a wide array of organic transformations, including hydrofunctionalizations (hydroamination, hydroalkoxylation, hydroarylation), cycloisomerizations, and redox-neutral coupling reactions.

The catalytic properties of a gold(I) species are significantly modulated by the ligands and counter-ions present in the catalytic system. In the case of tetrabutylammonium diiodoaurate, the iodide ions can act as ligands, and their presence can influence the stability and electrophilicity of the gold(I) center. While strongly coordinating ligands can sometimes hinder catalytic activity, the complete absence of ligands can lead to catalyst decomposition. The diiodoaurate(I) anion, [AuI₂]⁻, is a key species that can be formed in situ during certain reactions. For instance, in the iodine-catalyzed dissolution of elemental gold, the formation of [AuI₂]⁻ has been identified as a crucial step. nih.gov This suggests that this compound could serve as a convenient, air-stable precatalyst that releases the active gold(I) species under reaction conditions.

The tetrabutylammonium cation, on the other hand, primarily ensures solubility in organic solvents. The use of other tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), as phase-transfer catalysts or co-catalysts in a variety of organic reactions is well-established. nih.govmdpi.com This dual functionality within one compound—a potential gold(I) catalyst and a phase-transfer-promoting cation—highlights the theoretical appeal of this compound in homogeneous catalysis.

Table 1: General Properties and Potential Catalytic Roles

ComponentProperty/RoleSignificance in Catalysis
Gold(I) Center Soft π-acidActivates alkynes, allenes, and other unsaturated systems for nucleophilic attack.
Iodide Ligands Halide ligandsModulate the electrophilicity and stability of the gold(I) catalyst. Can be displaced by substrates.
Tetrabutylammonium Cation Large, non-coordinating cationEnhances solubility in organic solvents and can act as a phase-transfer agent.
Overall Compound Air-stable solidPotentially serves as a convenient and stable precatalyst for generating active gold(I) species.

Mechanistic Studies of Gold(I)-Catalyzed Reactions Involving Diiodoaurate Species

The mechanism of gold(I)-catalyzed reactions typically begins with the coordination of the gold(I) catalyst to a π-system, most commonly an alkyne. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack. The nature of the ligands on the gold(I) center is crucial in this process. Less electron-donating ligands tend to make the gold center more electrophilic and can accelerate the nucleophilic attack phase. researchgate.net

In the context of this compound, the iodide ligands would need to be at least partially displaced by the substrate (e.g., an alkyne) to initiate the catalytic cycle. The general steps in a gold(I)-catalyzed hydrofunctionalization of an alkyne are:

Ligand Exchange: The alkyne substrate displaces one of the iodide ligands on the [AuI₂]⁻ anion to form an alkyne-gold(I) complex.

Nucleophilic Attack: A nucleophile (e.g., water, alcohol, amine) attacks the activated alkyne in an anti-fashion, leading to the formation of a vinyl-gold(I) intermediate.

Protodeauration: The vinyl-gold(I) intermediate is protonated, typically by the conjugate acid of the nucleophile, to release the final product and regenerate the gold(I) catalyst. nih.gov

In more complex catalytic cycles, such as those involving redox processes (Au(I)/Au(III)), the ligands play an even more critical role in stabilizing the higher oxidation state of gold. While oxidative addition to simple gold(I) complexes can be challenging, it has been shown to be feasible, particularly with the use of chelating or specific bidentate ligands. nih.gov The presence of iodide could influence the redox potential of the gold center, although detailed mechanistic studies specifically involving the [AuI₂]⁻ species in such redox cycles are not prevalent.

Specific Transformations Catalyzed by this compound

While there is a vast body of literature on gold-catalyzed reactions, specific examples detailing the use of this compound as the primary catalyst are scarce. However, based on the known reactivity of gold(I) halides and related complexes, it is plausible that this compound could catalyze a range of transformations.

Potential Catalytic Applications:

Hydrothiolation of Alkynes: Gold(I) complexes are known to catalyze the addition of thiols to alkynes. Given that the hydrothiolation of activated alkynes has been successfully achieved with other metal catalysts, it is conceivable that a gold(I) source like this compound could promote such a reaction, likely leading to vinyl sulfide (B99878) products. nih.gov

Cycloisomerization Reactions: The isomerization of enynes to form cyclic structures is a hallmark of gold catalysis. The ability of the gold(I) center to coordinate with both the alkyne and the alkene moieties facilitates these complex rearrangements.

Addition of Carboxylic Acids to Alkynes: The addition of carboxylic acids to alkynes to form vinyl esters is another reaction that falls within the scope of gold(I) catalysis.

The following table outlines hypothetical transformations where this compound could potentially serve as a catalyst, based on established gold(I) reactivity.

Table 2: Plausible Transformations Catalyzed by this compound

Reaction TypeSubstratesPotential Product
Hydrothiolation Alkyne, ThiolVinyl sulfide
Hydroalkoxylation Alkyne, AlcoholEnol ether or Ketone
Cycloisomerization EnyneBicyclic compound
Addition of Carboxylic Acids Alkyne, Carboxylic AcidVinyl ester

It is important to underscore that while the fundamental principles of gold catalysis support these potential applications, dedicated research is required to confirm the efficacy and selectivity of this compound in these specific transformations.

Electrochemical Applications and Metal Recovery Using Diiodoaurate Chemistry

Dissolution of Elemental Gold via Diiodoaurate Intermediate Formation

The dissolution of elemental gold, a metal known for its chemical inertness, can be achieved under specific oxidative conditions in non-aqueous solvents through the formation of the diiodoaurate(I) complex, [AuI₂]⁻. This process is a key principle in certain hydrometallurgical and electrochemical applications for gold recovery and surface patterning. The fundamental mechanism involves the oxidation of metallic gold (Au⁰) to its +1 oxidation state, which is then stabilized in solution by iodide ions.

Solutions of halogens in polar organic solvents serve as effective lixiviants (leaching agents) for this purpose. nih.govacs.org In these systems, the halogen acts as the oxidizing agent. nih.govacs.org Specifically, iodine (I₂) is used to oxidize elemental gold, leading to the formation of the [AuI₂]⁻ species. nih.govresearchgate.net This diiodoaurate intermediate is central to the dissolution process, allowing the otherwise stable metal to enter the solution phase.

Oxidative Dissolution Mechanisms in Organic Solvents

The oxidative dissolution of gold in organic solvents in the presence of iodine is a well-studied process relevant to metal extraction and surface etching. nih.govacs.org The lixiviant must contain an oxidizing agent to convert the metal from its zero oxidation state to a higher one that is soluble in the organic solvent. acs.org

In this specific mechanism, molecular iodine (I₂) acts as the oxidant for elemental gold (Au⁰). The reaction proceeds with the formation of the stable linear diiodoaurate(I) anion, [AuI₂]⁻. nih.govresearchgate.net This process can be described mechanistically where I₂ first oxidizes the gold surface. nih.govresearchgate.net The resulting Au⁺ ions are immediately complexed by iodide ions (I⁻) present in the solution, forming the soluble diiodoaurate complex. This complex formation is crucial as it stabilizes the gold in its oxidized state and drives the dissolution equilibrium forward. Commonly used organic solvents for this process include ethanol (B145695) (EtOH), acetonitrile (ACN), and dimethylsulfoxide (DMSO). nih.govresearchgate.net

This reaction highlights the role of the triiodide ion (I₃⁻), which is in equilibrium with iodine and iodide in solution and is often the primary oxidizing species.

Influence of Halogens and Ligands on Gold Dissolution Efficiency

The efficiency of gold dissolution is significantly influenced by the choice of halogen and the presence of suitable complexing ligands. nih.govacs.org While halogens like chlorine and bromine can also act as oxidizing agents, iodine is particularly effective due to the high stability of the resulting gold-iodide complexes. researchgate.net The redox potential for gold iodate complexes is lower compared to other halogenated gold complexes, making the oxidation process more favorable. researchgate.net

The addition of halide compounds, which act as ligands, can substantially enhance the dissolution rate of noble metals. nih.govacs.org In the context of forming tetrabutylammonium (B224687) diiodoaurate, the tetrabutylammonium cation ((C₄H₉)₄N⁺) serves as the counter-ion for the [AuI₂]⁻ complex, but the iodide anion (I⁻) is the critical ligand. The concentration of iodide ions in the solution is a key parameter; a sufficient concentration is necessary to complex the Au⁺ ions as they are formed and prevent their re-deposition.

Research has shown that the mole ratio of iodine to iodide is a critical factor in optimizing the dissolution rate. For instance, in 0.1 M potassium iodide (KI) solutions, an optimal iodine-to-iodide mole ratio of 0.35–0.4 was found to achieve a maximum gold dissolution rate of 17 mg/cm²h. researchgate.net Other ligands, such as 2-mercaptobenzimidazole, have also been used in conjunction with a catalytic amount of iodine in ethanol to achieve quantitative gold dissolution, demonstrating that a combination of ligands can further refine the process. nih.govresearchgate.net

ParameterConditionGold Dissolution Rate (mg/cm²h)Source
Lixiviant 0.1 M KI, Iodine-Iodide Mole Ratio: 0.35–0.417 researchgate.net
Lixiviant 0.1 M NaCN, pH 8.53.5 researchgate.net
Lixiviant 0.1 M NaCN, pH 12.51.3 researchgate.net

Electrochemical Processes for Metal Recovery and Patterning

Electrochemical methods are pivotal for both the recovery of dissolved gold and for high-precision surface modification, such as patterning. researchgate.netvetrilabs.com Once gold is dissolved and exists in solution as the diiodoaurate complex, it can be efficiently recovered through electrodeposition. vetrilabs.comnih.gov This process, also known as electrowinning, involves applying a potential to an electrode (the cathode) immersed in the gold-bearing solution. The [AuI₂]⁻ complex migrates to the cathode, where the gold(I) is reduced back to elemental gold (Au⁰) and deposits onto the electrode surface.

This cathodic deposition is a common technique for recovering metals from solution. vetrilabs.com Alternative methods, such as anodic deposition, have also been explored, particularly in molten salt systems. vetrilabs.com

Furthermore, the same chemical principles are harnessed for the localized etching and patterning of gold surfaces. researchgate.net Techniques like Scanning Electrochemical Microscopy (SECM) utilize an ultramicroelectrode tip to electrogenerate the oxidant (triiodide, I₃⁻) in close proximity to a gold surface within a dimethylsulfoxide-based electrolyte containing iodine. researchgate.net The locally generated triiodide oxidizes the gold surface, forming the soluble diiodoaurate complex and effectively etching the metal. This process allows for the creation of precise microstructures, such as disk-shaped dots, on the gold substrate. The dimensions of these etched features can be controlled by factors like the electrode size and the duration of the applied potential. researchgate.net

MethodObjectiveKey Reagents/SystemResultSource
Electrogenerative Process Gold RecoveryCyanide solution, Reticulated Vitreous Carbon (RVC) cathode, Zinc anode>99% recovery in 1 hour nih.gov
Electrochemical Leaching Gold RecoverySulfur-graphite electrode in NaOH solution93% recovery uctm.edu
SECM Etching Gold PatterningIodine, TBA-BF₄ in DMSOLocalized etching (disk-shaped dots) researchgate.net
Cathodic Deposition Gold RecoveryAqueous solution, stainless steel electrodes99.6% deposition chem-soc.si

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes for Tetrabutylammonium (B224687) Diiodoaurate

While established methods for synthesizing tetrabutylammonium diiodoaurate exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Current methodologies often rely on multi-step processes or starting materials that may not be optimal in terms of cost or environmental impact.

Exploration of New Material Applications Beyond Current Paradigms

The potential applications of this compound are far from fully realized. While its role as a precursor and in certain catalytic processes is acknowledged, future research is set to explore its utility in cutting-edge material science domains. Given the unique electronic and structural properties of the linear [AuI₂]⁻ anion, this compound is a candidate for applications in optoelectronics, sensing, and advanced catalysis.

Investigations could focus on its use as a dopant or component in perovskite solar cells, where iodide-based compounds are crucial for performance and stability. Another avenue is its application as a precursor for the Metal-Organic Chemical Vapour Deposition (MOCVD) of high-purity gold thin films and nanoparticles. shu.ac.uk The properties of gold nanoparticles, including their catalytic activity, are strongly dependent on size and shape, suggesting that new precursors could offer greater control over these parameters. rsc.org Furthermore, the biological activity of gold(I) complexes is a major area of research, with many compounds investigated as potential anticancer agents that target specific enzymes like thioredoxin reductase. nih.govnih.govnih.govresearchgate.net Future studies could explore whether this compound or its derivatives exhibit useful biological properties, potentially leading to new therapeutic applications. frontiersin.org The development of nanozymes, where gold nanoparticles are modified to exhibit enzyme-like activity, also presents an exciting frontier for the application of gold complexes in biosensing and diagnostics. mdpi.com

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure, bonding, and reactivity of this compound requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are routine, future research will benefit from more sophisticated and in situ analyses to probe the compound's behavior under reaction conditions. nih.govnih.gov

High-resolution multinuclear NMR (including ¹⁹⁷Au NMR), coupled with theoretical calculations, can provide unprecedented insight into the electronic environment of the gold center. Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), are crucial for studying the formation and stability of gold complexes and their interactions in solution. nih.gov X-ray Emission Spectroscopy (XES), combined with Density Functional Theory (DFT) calculations, offers a powerful tool for probing the electronic structure and oxidation state of the gold atom with high precision. rug.nl

For process-oriented research, in situ techniques are invaluable. For example, using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) can allow for the real-time speciation of gold complexes in solution, which is critical for understanding their stability and transformation in environmental or industrial processes. acs.org These advanced methods will be essential for correlating the compound's structure with its functional properties and for monitoring its behavior in complex systems.

Computational Design and Predictive Modeling for Gold(I) Coordination Complexes

Computational chemistry has become an indispensable tool in modern materials science and drug discovery, and its role in the study of gold(I) complexes is rapidly expanding. Future research on this compound will heavily leverage computational design and predictive modeling to accelerate the discovery of new materials and to gain fundamental insights into their properties.

Density Functional Theory (DFT) calculations are already widely used to investigate the geometries, electronic structures, and reaction mechanisms of gold complexes. nih.govrug.nl These methods can be employed to predict the stability and reactivity of novel derivatives of this compound, guiding synthetic efforts toward the most promising candidates. For instance, DFT can elucidate the energetics of ligand dissociation, a key factor in the activity of many gold-based catalysts and drugs. nih.gov

Beyond DFT, machine learning algorithms are emerging as a powerful tool for predicting material properties. researchgate.net By training models on existing experimental and computational data, it may become possible to predict the catalytic activity, optical properties, or biological efficacy of new gold(I) complexes before they are synthesized. researchgate.net Molecular docking simulations are another critical tool, particularly for exploring potential biomedical applications by predicting the interactions between gold complexes and biological targets like proteins and DNA. nih.govfrontiersin.orgmdpi.com This predictive power allows for the rational design of new gold(I) coordination complexes with properties tailored for specific applications, from catalysis to medicine. nih.gov

Integration into Sustainable Chemical Processes and Circular Economy Initiatives

The integration of gold compounds into sustainable chemical processes and the circular economy is a critical future research direction. With increasing demand for gold in high-tech applications and growing concerns over the environmental impact of traditional mining, the efficient recycling and recovery of gold from secondary sources, such as electronic waste (e-waste), is paramount. researchgate.netsteadystate.org

This compound could play a role in the development of greener hydrometallurgical processes for gold recovery. Research is ongoing to find less toxic and more efficient alternatives to traditional cyanide-based leaching agents, with compounds like thiosulfate (B1220275) showing promise. researchgate.net Gold(I) iodide complexes could serve as key intermediates in such novel leaching or solvent extraction circuits.

Furthermore, the concept of a circular economy emphasizes minimizing waste and maximizing resource efficiency. goldfixing.it This involves not only recycling but also designing chemical processes that are inherently more sustainable. The use of this compound as a precursor in additive manufacturing or MOCVD for electronics could be optimized to minimize waste and energy consumption, contributing to a "Green Metal" approach. shu.ac.ukgoldfixing.it By exploring the role of specific, well-defined gold complexes like this compound in the broader gold life cycle—from recovery to manufacturing—research can contribute to a more sustainable and circular gold economy. umicore.com

Q & A

How to design a questionnaire for collaborative studies on [NBu₄][AuI₂] applications?

  • Guidelines : Avoid leading questions (e.g., “Does [NBu₄][AuI₂] improve catalysis?”). Use Likert scales for subjective assessments (e.g., “Rate catalytic efficiency on a scale of 1–5”). Validate via pilot testing with domain experts .

Q. What statistical tools analyze contradictory catalytic activity data?

  • Methodology : Apply multivariate analysis (PCA or PLS) to identify outlier datasets. Use Bland-Altman plots to assess inter-lab variability. Discrepancies often stem from differing Au:I ratios; enforce strict stoichiometric protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium Diiodoaurate
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium Diiodoaurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.